molecular formula C19H20N4O2 B2896044 N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxypropanamide CAS No. 2034376-44-6

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxypropanamide

Cat. No. B2896044
CAS RN: 2034376-44-6
M. Wt: 336.395
InChI Key: OVHNVZRKYCSZNJ-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxypropanamide, also known as MPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPP belongs to the class of pyrazole-based compounds and has been studied for its mechanism of action and physiological effects.

Scientific Research Applications

Luminescence Properties

Research into the luminescence properties of related pyrazole derivatives has shown promising results. A study by Tang, Tang, and Tang (2011) highlighted the synthesis and luminescence properties of a novel aromatic carboxylic acid derivative, showcasing its potential in sensitizing the emission of lanthanides. This research indicates the utility of such compounds in developing materials with strong luminescence intensity, suggesting potential applications in imaging and sensing technologies (R. Tang, Chunjing Tang, & Changwei Tang, 2011).

Molecular Interactions

The molecular interaction of pyrazole derivatives with receptors has been extensively studied. Shim et al. (2002) investigated the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, revealing insights into the steric and electrostatic interactions that govern the binding affinity of these compounds. This research underscores the importance of pyrazole derivatives in modulating receptor activity, which could have implications for therapeutic drug development (J. Shim et al., 2002).

Heterocyclic Chemistry

The synthesis and characterization of pyrazole derivatives have contributed significantly to the field of heterocyclic chemistry. A study conducted by Fadda et al. (2012) focused on the utility of enaminonitriles in heterocyclic synthesis, leading to the development of new pyrazole, pyridine, and pyrimidine derivatives. This work highlights the versatility of pyrazole-based compounds in synthesizing a wide range of heterocyclic structures, which are pivotal in pharmaceutical and materials science research (A. Fadda, H. Etman, Mohamed Y. El-Seidy, & K. Elattar, 2012).

properties

IUPAC Name

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-14(25-17-8-4-3-5-9-17)19(24)21-13-16-11-18(22-23(16)2)15-7-6-10-20-12-15/h3-12,14H,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHNVZRKYCSZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=NN1C)C2=CN=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxypropanamide

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